Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate
Description
Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate (CAS: 320419-43-0) is a pyridazine derivative characterized by a pyridazine core substituted with a methyl ester at position 3, a phenyl group at position 1, and a 4-chlorophenylsulfanyl moiety at position 2. Its molecular formula is C₁₈H₁₃ClN₂O₃S, with a molecular weight of 372.83 g/mol . Crystallographic tools such as SHELX and Mercury are often employed to validate its structure and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-(4-chlorophenyl)sulfanyl-6-oxo-1-phenylpyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3S/c1-24-18(23)17-15(25-14-9-7-12(19)8-10-14)11-16(22)21(20-17)13-5-3-2-4-6-13/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQNEZGMWSEURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate, identified by its CAS number 320419-43-0, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and enzyme inhibitory properties, alongside relevant research findings and case studies.
- Molecular Formula : C18H13ClN2O3S
- Molecular Weight : 372.83 g/mol
- Structure : The compound features a pyridazine ring substituted with a chlorophenyl sulfanyl group and a carboxylate moiety.
1. Antibacterial Activity
Recent studies have evaluated the antibacterial potential of similar compounds containing the chlorophenyl sulfanyl group. These compounds demonstrated moderate to strong activity against various bacterial strains. For example, synthesized derivatives showed effective inhibition against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values significantly lower than standard antibacterial agents .
| Compound | Bacterial Strain | IC50 (µM) |
|---|---|---|
| Compound A | Salmonella typhi | 2.14 |
| Compound B | Bacillus subtilis | 0.63 |
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been investigated, particularly regarding acetylcholinesterase (AChE) and urease. Compounds structurally related to this compound exhibited strong inhibitory activity against urease, which is crucial for treating conditions like kidney stones .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Urease | Strong Inhibition | 1.13 |
| AChE | Moderate Inhibition | 21.25 |
3. Antifungal Activity
While specific data on the antifungal activity of this compound is limited, related compounds have shown promising results against various fungal strains. The presence of the sulfanyl group is often linked to enhanced antifungal properties due to its ability to disrupt fungal cell membranes.
Case Studies and Research Findings
In a study focused on the synthesis and biological evaluation of pyridazine derivatives, researchers found that compounds similar in structure to this compound exhibited significant antiproliferative activity against cancer cell lines . The study highlighted that these compounds could effectively inhibit cell growth by targeting specific pathways involved in tumor progression.
Notable Findings:
- Antiproliferative Activity : Compounds demonstrated IC50 values in the nanomolar range against various cancer cell lines.
- Mechanism of Action : Some derivatives were found to disrupt microtubule formation in cancer cells, leading to cell cycle arrest at the G2/M phase.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyridazinecarboxylates, which exhibit variations in substituents, physicochemical properties, and biological activities. Below is a systematic comparison with structurally analogous derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- The 4-chlorophenylsulfanyl group in the target compound contributes to moderate hydrophobicity, whereas analogs with butylsulfanyl or 4-methylphenylsulfanyl exhibit varied solubility and bioavailability.
- Replacement of sulfanyl with chlorine (e.g., ) reduces molecular weight and increases melting point, suggesting enhanced crystallinity.
Ester Group Variations :
- Ethyl esters (e.g., ) may improve metabolic stability compared to methyl esters due to slower hydrolysis.
Safety and Handling :
- Most analogs (e.g., ) are classified as research chemicals with standard safety protocols. The target compound’s hazards are unspecified but likely similar.
Research Tools and Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
